molecular formula C10H20N2 B3248302 N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine CAS No. 1854943-75-1

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine

Cat. No.: B3248302
CAS No.: 1854943-75-1
M. Wt: 168.28 g/mol
InChI Key: XGCLNELYQXTWQD-UHFFFAOYSA-N
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Description

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- is 168.162648646 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(2)9-7-10(8-9)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLNELYQXTWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270647
Record name N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854943-75-1
Record name N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854943-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Exploiting Receptor Sub Pockets:attaching Larger Substituents to the Piperidine Nitrogen Can Allow the Molecule to Access and Interact with Sub Pockets Within the Receptor Binding Site. This Can Be a Powerful Strategy for Increasing Both Affinity and Selectivity, As These Sub Pockets Often Vary Between Different Receptor Subtypes.

The following table illustrates how structural modifications can impact potency in a series of kinase inhibitors, highlighting the general principles of optimization.

Modification StrategyResulting Change in Potency
Alkylation of an amide groupEnhanced kinase selectivity
Replacement of a methoxy (B1213986) group with a difluoromethoxyPotential for new H-bond interaction, improved selectivity
Introduction of steric bulkCan create clashes with off-target kinases, improving selectivity

This table provides generalized strategies observed in kinase inhibitor design that can be applied to the optimization of azaspiro[3.5]nonane derivatives. nih.gov

Pharmacological Characterization and Biological Target Engagement of N,n Dimethyl 7 Azaspiro 3.5 Nonan 2 Amine and Analogues in Preclinical Research

Detailed Ligand-Receptor Binding Profiling

The 7-azaspiro[3.5]nonane framework has been identified as a versatile scaffold for targeting several distinct receptor families, including G-protein coupled receptors and RNA-binding proteins.

GPR119 Agonists

A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent agonists for the G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes. Optimization of substitutions on the piperidine (B6355638) nitrogen and an aryl group led to the identification of highly potent agonists. For instance, compound 54g (see Table 1 for structure), an analogue of N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine, demonstrated significant GPR119 agonistic activity. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor M4 Antagonists

Substituted 7-azaspiro[3.5]nonane compounds have been disclosed as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4). google.com The M4 receptor is a key therapeutic target for neurological and psychiatric disorders. nih.gov Patent literature reveals a number of 7-azaspiro[3.5]nonan-2-amine derivatives with modifications at the nitrogen of the azaspiro ring and the amine, designed to selectively antagonize the M4 receptor. google.com While the specific binding affinities for many of these compounds are not publicly detailed, their identification points to the potential of this chemical class in the development of treatments for conditions such as Parkinson's disease and dystonia. nih.gov

YTH Domain Inhibitors

In the context of epitranscriptomics, the YTH domain-containing proteins are "readers" of N6-methyladenosine (m6A) in RNA and have emerged as novel therapeutic targets. A screening for inhibitors of the YTH domain of YTHDF1 identified a compound, N-7 , as a pan-inhibitor of YTH domains. nih.gov However, a structurally related compound containing a 3-propan-2-yl-2-azaspiro[3.5]nonane moiety, D-6 , was used as a negative control and showed no detectable inhibitory activity. nih.govresearchgate.net This suggests that the specific substitution pattern and the isomeric form of the azaspiro[3.5]nonane core are critical for YTH domain inhibition, and the 7-azaspiro scaffold may not be optimal for this target.

Enzymatic Inhibition Assays and Determination of Inhibitory Potency

The inhibitory potential of azaspiro[3.5]nonane derivatives has been evaluated against viral proteases.

SARS-CoV-2 3CL Protease

A series of spirocyclic inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication, have been developed. nih.gov Within this series, compounds incorporating a 6-azaspiro[3.5]nonane scaffold, a structural isomer of the 7-azaspiro[3.5]nonane core, were synthesized and evaluated. These inhibitors demonstrated high inhibitory activity, with most compounds exhibiting IC50 values in the submicromolar range. The extended nature of the azaspiro[3.5]nonane structure allows for deeper engagement with the S4 subsite of the protease active site. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1)

There is currently no publicly available information on the inhibitory activity of this compound or its close analogues against NAD(P)H:quinone oxidoreductase 1 (NQO1).

In Vitro Efficacy and Potency Evaluations in Recombinant and Cell-Based Assay Systems

The biological efficacy of 7-azaspiro[3.5]nonane derivatives has been confirmed in various in vitro assay systems. For the GPR119 agonists, a cell-based assay was utilized to determine their potency. Compound 54g was identified as a potent GPR119 agonist with an EC50 of 8.0 nM. nih.govbindingdb.org

In Vivo Pharmacodynamic Investigations in Relevant Animal Models

The therapeutic potential of 7-azaspiro[3.5]nonane analogues has been assessed in animal models for metabolic and neurological disorders.

Glucose Lowering Effects in Diabetic Rats

The GPR119 agonist compound 54g was evaluated in a diabetic rat model, where it demonstrated a favorable glucose-lowering effect. nih.gov This in vivo activity underscores the potential of this class of compounds for the management of type 2 diabetes.

Antinociceptive Activity

No specific studies on the antinociceptive activity of this compound or its analogues have been reported in the public domain.

Anticonvulsant Properties

There is no publicly available data on the anticonvulsant properties of this compound or its analogues.

Elucidation of Molecular and Cellular Mechanisms of Action

The mechanism of action for the 7-azaspiro[3.5]nonane derivatives is directly linked to their interaction with their respective biological targets. For the GPR119 agonists, the glucose-lowering effect is mediated through the activation of GPR119, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in pancreatic β-cells and intestinal L-cells. This, in turn, stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).

For the muscarinic M4 receptor antagonists, the therapeutic effect in movement disorders is thought to arise from the blockade of M4 receptors in the striatum. nih.gov This can help to restore the balance between the dopaminergic and cholinergic systems, which is often disrupted in conditions like Parkinson's disease. nih.gov

Data Tables

Table 1: In Vitro Potency of a GPR119 Agonist Analogue

CompoundTargetAssayPotency (EC50)Reference
Compound 54gGPR119Cell-based functional assay8.0 nM nih.govbindingdb.org

Table 2: YTH Domain Inhibition Profile of a Related Analogue

CompoundTargetAssayResultReference
D-6YTHDF1Fluorescence Polarization CompetitionNo detectable competition nih.govresearchgate.net

Computational and Theoretical Chemistry Investigations of N,n Dimethyl 7 Azaspiro 3.5 Nonan 2 Amine

Molecular Modeling and Docking Simulations for Predicting Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein. This approach is fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action.

For N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine, docking simulations would involve preparing a 3D model of the compound and docking it into the binding site of a selected receptor. The process involves:

Target Selection and Preparation: Identifying a relevant biological target (e.g., a G-protein coupled receptor, an enzyme, or an ion channel) and obtaining its 3D structure, usually from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Preparation: Generating a low-energy 3D conformation of this compound. This involves optimizing the geometry and assigning appropriate atomic charges.

Docking Algorithm: Using a scoring function to systematically place the ligand in various orientations and conformations within the receptor's active site and to estimate the binding affinity for each pose.

The results of such simulations would predict the most stable binding mode and provide a binding energy score, indicating the strength of the interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the this compound and the amino acid residues of the target protein. While specific docking studies on this compound are not widely published, the methodology is a standard approach for evaluating its potential as a bioactive agent.

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govacs.org These methods provide detailed information about molecular orbitals, charge distribution, and other electronic parameters that govern a molecule's chemical behavior.

For this compound, DFT calculations can be used to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms are expected to be regions of negative electrostatic potential, indicating their basicity and nucleophilicity.

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and chemical hardness can be calculated to quantify the molecule's reactivity.

Developing accurate quantum chemical approaches is of broad interest for calculating properties like pKa. nih.gov For amines, DFT in combination with a polarizable continuum solvent model can provide useful accuracy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, untested compounds can be predicted.

A hypothetical QSAR study involving this compound would require a dataset of structurally related azaspiro compounds with experimentally determined biological activities. The process would include:

Data Set: A collection of azaspiro derivatives with a range of biological activities against a specific target.

Molecular Descriptors: Calculation of various physicochemical, topological, and electronic descriptors for each molecule in the series.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Once a robust QSAR model is established, it could be used to predict the biological activity of this compound and to design new derivatives with potentially enhanced potency.

Conformational Analysis and Dynamics Studies via Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its biological function. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes.

For this compound, MD simulations can:

Explore Conformational Space: By simulating the molecule's movement over a period of time, MD can reveal the accessible conformations and their relative populations. The spirocyclic core of the molecule imposes significant conformational constraints.

Analyze Flexibility: Identify which parts of the molecule are rigid and which are flexible. The dimethylamino and the piperidine (B6355638) ring of the azaspiro system will exhibit specific dynamic behaviors.

Simulate Solvation: Study how the molecule interacts with solvent molecules, such as water, which is crucial for understanding its behavior in a biological environment.

These simulations offer a detailed view of the molecule's conformational landscape, which is essential for understanding its interaction with biological targets. nih.gov

In Silico Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Biological Performance

A variety of molecular descriptors and physicochemical parameters can be calculated in silico to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These parameters are crucial for assessing the drug-likeness of a molecule. For this compound, these can be estimated using computational tools. While specific experimental data for this compound is limited, predictions can be made based on its structure. Below is a table of predicted descriptors for the parent compound, 7-azaspiro[3.5]nonan-2-amine, which provides a baseline.

Descriptor Predicted Value (for 7-azaspiro[3.5]nonan-2-amine) Relevance to Biological Performance
Molecular Weight 140.23 g/mol Influences size and diffusion across membranes.
XLogP (predicted) 0.0Measures lipophilicity, affecting solubility and membrane permeability. uni.lu
Hydrogen Bond Donors 2The number of N-H or O-H bonds, important for target binding.
Hydrogen Bond Acceptors 2The number of nitrogen or oxygen atoms, crucial for forming hydrogen bonds with a target.
Rotatable Bonds 0Indicates molecular flexibility, which can influence binding affinity.
Topological Polar Surface Area (TPSA) 29.1 ŲPredicts transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov

Advanced Analytical Methodologies for Comprehensive Research on N,n Dimethyl 7 Azaspiro 3.5 Nonan 2 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. For a compound such as N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine, a multi-faceted spectroscopic approach is essential to ascertain its molecular connectivity, stereochemistry, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Elucidation and Reaction Pathway Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of this compound. One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information regarding the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities, and integration values from these spectra are instrumental in confirming the presence of the dimethylamino group, the spirocyclic core, and the distinct aliphatic protons of the cyclobutane and piperidine (B6355638) rings.

For a detailed stereochemical assignment, advanced two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments are utilized to establish proton-proton coupling networks, thereby delineating the connectivity within the individual ring systems. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are crucial for correlating proton signals with their directly attached carbon atoms and for identifying longer-range (2-3 bond) proton-carbon correlations. This collective data allows for the unequivocal assignment of all proton and carbon resonances.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are vital for elucidating the through-space proximity of protons. These analyses are particularly important for determining the relative stereochemistry at the chiral centers and for defining the conformational preferences of the spirocyclic system. By monitoring changes in the NMR spectra over time, this technique can also be a powerful tool for monitoring the progress of synthetic reactions leading to this compound and for the identification of any intermediates or byproducts.

NMR Experiment Purpose in the Analysis of this compound
¹H NMRProvides information on the chemical environment and connectivity of protons.
¹³C NMRDetermines the number and type of carbon atoms in the molecule.
COSY/TOCSYEstablishes proton-proton coupling networks within the ring systems.
HSQCCorrelates proton signals with their directly attached carbon atoms.
HMBCIdentifies long-range proton-carbon correlations to confirm the molecular skeleton.
NOESY/ROESYElucidates the stereochemistry and conformational preferences of the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight of this compound. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition of the parent ion, thus confirming the molecular formula of the compound.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. By inducing fragmentation of the protonated molecule, a characteristic fragmentation pattern is generated. The analysis of these fragment ions provides crucial information about the connectivity of the molecule and can help to distinguish between potential isomers.

Furthermore, HRMS plays a pivotal role in metabolic studies. When this compound is exposed to metabolic systems, such as liver microsomes, HRMS can be used to detect and identify potential metabolites. The high resolution and mass accuracy of this technique enable the confident identification of metabolic transformations, such as hydroxylation, N-dealkylation, or oxidation, by analyzing the mass shifts relative to the parent compound.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be generated, from which the precise spatial arrangement of every atom in the molecule can be determined.

This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry of the compound, provided that a suitable single crystal can be grown and, in some cases, that anomalous dispersion methods can be applied. The resulting crystal structure serves as the ultimate benchmark for validating the stereochemical assignments made by other techniques, such as NMR spectroscopy.

Parameter Information Provided by X-ray Crystallography
Bond LengthsPrecise distances between bonded atoms.
Bond AnglesAngles formed by three connected atoms.
Torsion AnglesDihedral angles describing the conformation of the molecule.
Absolute StereochemistryThe definitive three-dimensional arrangement of atoms in a chiral molecule.

Chromatographic Methods for Purity Assessment, Separation, and Isolation in Complex Synthetic Mixtures

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for this purpose. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, a method can be developed to separate the target compound from starting materials, reagents, and any byproducts generated during its synthesis. The purity of the isolated compound can then be accurately determined by analyzing the peak area of the main component relative to any impurities.

For preparative purposes, where larger quantities of the compound are required, preparative HPLC or flash column chromatography can be employed. These techniques utilize the same separation principles as analytical HPLC but are scaled up to handle larger sample loads, enabling the isolation of pure this compound for further studies. Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can also be a valuable tool for purity assessment, especially for volatile derivatives of the compound.

Development and Validation of Bioanalytical Assays for Preclinical Sample Quantification and Analysis

For the preclinical evaluation of this compound, the development and validation of robust bioanalytical assays are crucial. These assays are necessary to accurately quantify the concentration of the compound in biological matrices such as plasma, blood, and tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput. A typical LC-MS/MS assay involves the extraction of the analyte from the biological matrix, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions, which are specific precursor-to-product ion fragmentations for the analyte and a suitable internal standard, provide the necessary selectivity for accurate quantification even in complex biological samples.

The development of such an assay requires careful optimization of several parameters, including the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), the chromatographic conditions, and the mass spectrometric settings. Once developed, the assay must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, stability, and reliability for its intended purpose in preclinical studies.

Preclinical Pharmacokinetics and in Vitro/in Vivo Metabolism of N,n Dimethyl 7 Azaspiro 3.5 Nonan 2 Amine Analogues

Evaluation of In Vitro Metabolic Stability in Subcellular Fractions (e.g., human and rat liver microsomes)

No publicly available data exists detailing the in vitro metabolic stability of N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine in human or rat liver microsomes.

Identification and Structural Elucidation of Major Metabolites in Preclinical Species

There is no information in the public domain identifying or structurally elucidating the major metabolites of this compound in any preclinical species.

Characterization of Key Metabolic Pathways and Enzymes Involved

Publicly accessible research has not characterized the key metabolic pathways or the specific enzymes, such as cytochrome P450 isoforms, that may be involved in the metabolism of this compound.

In Vivo Pharmacokinetic Profiling in Relevant Animal Models (e.g., Sprague-Dawley rats)

No in vivo pharmacokinetic profile for this compound in Sprague-Dawley rats or any other relevant animal model has been published in the scientific literature.

Correlation of Metabolic Lability with Structural Features and Structure-Activity Relationships

Without metabolic data, no correlations between the metabolic lability of this compound and its structural features can be made. Similarly, no structure-activity relationship studies concerning its metabolism have been made public.

Future Directions and Emerging Research Avenues for N,n Dimethyl 7 Azaspiro 3.5 Nonan 2 Amine

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

One such example is the investigation of 7-azaspiro[3.5]nonane derivatives as agonists for G-protein coupled receptors (GPCRs). A study on a novel class of 7-azaspiro[3.5]nonane derivatives identified potent agonists for the GPR119 receptor, which is a target for the treatment of metabolic diseases like type 2 diabetes. nih.gov This demonstrates the versatility of the azaspiro[3.5]nonane scaffold in targeting proteins beyond the kinase family.

Future research will likely expand the scope of biological targets to include other enzyme classes, ion channels, and nuclear receptors. The unique conformational constraints imposed by the spirocyclic system may offer advantages in achieving selectivity for specific targets, thereby reducing off-target effects.

Potential Novel Biological Target Classes Therapeutic Areas Rationale for Exploration
G-Protein Coupled Receptors (GPCRs)Metabolic diseases, CNS disorders, inflammationScaffold provides 3D diversity for receptor binding. nih.gov
Ion ChannelsNeurological disorders, cardiovascular diseasesRigid scaffold can help in specific channel modulation.
Nuclear ReceptorsCancer, metabolic diseases, inflammatory disordersPotential for unique binding modes and selective modulation.
ProteasesInfectious diseases, cancerScaffold can be functionalized to interact with active sites.

Application in Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

The N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine core represents an attractive fragment for use in Fragment-Based Drug Discovery (FBDD). FBDD involves screening small, low-complexity molecules (fragments) that can be grown or linked together to create a more potent lead compound. The spirocyclic nature of this fragment provides a three-dimensional exit vector, allowing for the exploration of chemical space in a way that is not possible with flat, aromatic fragments. bldpharm.com Companies are actively developing diverse fragment libraries that include spirocyclic scaffolds to access novel chemical space. spirochem.com

Another emerging area is the development of covalent inhibitors. Covalent inhibitors form a permanent bond with their target protein, which can lead to enhanced potency and prolonged duration of action. rsc.org The 7-azaspiro[3.5]nonane scaffold can be functionalized with a reactive group, or "warhead," that can form a covalent bond with a nearby nucleophilic amino acid residue (such as cysteine or lysine) on the target protein. nih.gov The development of novel covalent inhibitors using flexible multicomponent reactions is an active area of research. rug.nl

Strategy Description Potential Advantages for this compound
Fragment-Based Drug Discovery (FBDD)Screening of small fragments to identify binders to a biological target, which are then optimized.The 3D nature of the spirocyclic core provides a unique starting point for fragment evolution. bldpharm.com
Covalent InhibitionDesign of inhibitors that form a covalent bond with their target protein.Potential for increased potency and duration of action by functionalizing the scaffold with a reactive warhead. rsc.org

Development of Prodrug Strategies for Optimized Pharmacokinetic and Pharmacodynamic Profiles

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and oral bioavailability. numberanalytics.comnih.gov Patents related to compounds containing the this compound moiety explicitly mention the potential for creating prodrug forms that can undergo chemical changes under physiological conditions to release the active compound. google.comgoogle.com

For an amine-containing compound like this compound, several prodrug strategies could be employed. These include the formation of amides, carbamates, or N-Mannich bases, which can be designed to be cleaved by specific enzymes or under certain physiological conditions to release the parent amine. nih.gov The design of ester prodrugs is another common approach to enhance drug delivery. numberanalytics.com

Prodrug Approach Modification to the Amine Group Potential Benefit
N-AcylationFormation of an amide bond.Can improve membrane permeability and be cleaved by amidases.
Carbamate (B1207046) FormationCreation of a carbamate linkage.Can modulate solubility and be cleaved by esterases. nih.gov
N-Mannich BaseReaction with an aldehyde and an amide.Can be designed for targeted release. nih.gov
"Trimethyl Lock" SystemA system designed for rapid intramolecular cyclization to release the amine.Allows for controlled and rapid drug release. nih.gov

Integration with Artificial Intelligence (AI) and Machine Learning (ML) for Accelerated Compound Discovery and Optimization

For a scaffold like 7-azaspiro[3.5]nonane, AI and ML algorithms can be trained on existing data to predict which derivatives are most likely to be active against a specific target. Generative AI models can even design novel spirocyclic compounds with desired properties. frontiersin.org Companies are now creating AI/ML-ready databases of chemical compounds, including spirocycles, to facilitate these computational approaches. spirochem.com This data-driven approach can significantly reduce the time and cost associated with traditional drug discovery methods.

AI/ML Application Description Impact on this compound Research
Predictive ModelingUsing algorithms to predict the properties of virtual compounds. patsnap.comFaster identification of promising derivatives for synthesis and testing.
Generative DesignAI models create novel molecules with desired characteristics. frontiersin.orgDesign of novel spirocyclic compounds with optimized activity and safety profiles.
Retrosynthetic AnalysisAI predicts synthetic routes for target molecules. sciety.orgMore efficient synthesis of complex spirocyclic derivatives.
High-Throughput Screening Data AnalysisML algorithms analyze large datasets from screening experiments.Identification of structure-activity relationships to guide optimization.

Utilization as a Chemical Probe for Elucidating Biological Pathway Mechanisms

Chemical probes are small molecules used to study the function of proteins and biological pathways. The this compound scaffold can be developed into a chemical probe by attaching a reporter tag, such as a fluorophore, a biotin (B1667282) molecule, or a photo-affinity label. This would allow researchers to visualize the localization of the compound within cells, identify its binding partners, and elucidate its mechanism of action.

For instance, a fluorescently labeled derivative could be used in microscopy studies to track its interaction with a target protein in real-time. A biotinylated version could be used in pull-down experiments to isolate and identify the proteins that it binds to. The synthesis of functionalized derivatives of similar spirocyclic systems, such as 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane, for drug design applications has been reported, indicating the feasibility of such modifications. researchgate.net The development of probes from other scaffolds, such as tetramethylrhodamine-phenyl azide (B81097) for detecting cellular acrolein, provides a template for how the azaspiro[3.5]nonane core could be similarly functionalized. nih.gov

Type of Chemical Probe Reporter Tag Application
Fluorescent ProbeFluorophore (e.g., FITC, Rhodamine)Cellular imaging, fluorescence polarization assays.
Affinity ProbeBiotinProtein pull-down assays, target identification.
Photo-affinity ProbePhotoreactive group (e.g., azide, diazirine)Covalent labeling of binding partners upon UV irradiation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves spirocyclic amine formation via cyclization of precursor amines or ketones. For example, 5,8-dioxaspiro[3.5]nonan-2-amine derivatives are synthesized using reductive amination or ring-closing strategies under inert conditions . Purity optimization requires post-synthetic purification via column chromatography (using polar solvents like ethyl acetate/hexane) and recrystallization. Analytical validation using HPLC (C18 columns, UV detection at 254 nm) ensures >95% purity .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen at 0–6°C to minimize oxidation and hydrolysis . Use desiccants (e.g., silica gel) to control humidity. Safety protocols include PPE (gloves, lab coats) and fume hoods to avoid inhalation . Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic backbone and dimethylamine groups. Key signals include δ~2.2–2.5 ppm (N–CH3_3) and δ~1.5–2.0 ppm (spirocyclic CH2_2) .
  • HRMS : ESI+ mode to verify molecular ion [M+H]+^+ (expected m/z: calculated via Mol. formula C10_{10}H20_{20}N2_2) .
  • IR : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C–N bend) .

Advanced Research Questions

Q. How can researchers assess the risk of N-nitrosamine formation in this compound during synthesis or storage?

  • Methodological Answer : Perform forced degradation studies with nitrosating agents (e.g., NaNO2_2 under acidic conditions). Quantify nitrosamines via LC-MS/MS using MRM transitions (e.g., m/z 130 → 99 for N-nitrosodipropylamine) . Mitigation strategies include adding ascorbic acid (1% w/w) as a nitrosation inhibitor and avoiding secondary amine contamination in raw materials .

Q. What computational methods are suitable for predicting the thermodynamic stability of this spirocyclic amine?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to model enthalpy of formation (ΔfH°gas) and Gibbs free energy (ΔrG°). Compare results with experimental data from NIST Chemistry WebBook (e.g., ΔfH°gas for analogous amines like N,N-dimethyl-1,2,3-trithian-5-amine) . Molecular dynamics simulations (AMBER force field) can predict conformational flexibility of the spiro ring .

Q. How do stereochemical variations in the spirocyclic core affect biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and test in receptor-binding assays (e.g., GPCRs). For example, (R)-2-nonylamine shows distinct bioactivity vs. (S)-isomers . Use circular dichroism (CD) to correlate absolute configuration with activity .

Contradiction Analysis

  • Synthetic Routes : suggests reductive amination for spirocyclic amines, while uses ring-closing metathesis. Researchers should compare yields and scalability for route selection.
  • Nitrosamine Mitigation : recommends supplier questionnaires, whereas emphasizes analytical controls. A hybrid approach (supplier audits + in-house LC-MS/MS) is advised.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
Reactant of Route 2
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.